molecular formula C16H15Cl2NO3S B2520731 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine CAS No. 946234-38-4

4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2520731
CAS No.: 946234-38-4
M. Wt: 372.26
InChI Key: KXWSQPKZXVTZPD-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 2,5-dichlorobenzenesulfonyl group and a phenyl group. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and phenyl groups on the morpholine ring enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWSQPKZXVTZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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